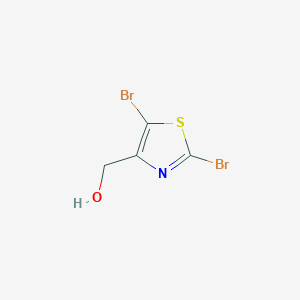

2,5-Dibromo-4-(hydroxyméthyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dibromo-4-(hydroxymethyl)thiazole is a chemical compound with the empirical formula C4H3Br2NOS and a molecular weight of 272.95 . It is used in the preparation of arylthiazolylpiperidine derivatives and analogs for use as survival motor neuron (SMN) protein production modulators .

Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-4-(hydroxymethyl)thiazole can be represented by the SMILES stringBrC(SC(Br)=N1)=C1CO . This indicates that the molecule contains a thiazole ring with bromine atoms at the 2 and 5 positions and a hydroxymethyl group at the 4 position . Physical And Chemical Properties Analysis

2,5-Dibromo-4-(hydroxymethyl)thiazole is a solid compound . It appears as a white to brown crystalline powder .Applications De Recherche Scientifique

Agent antibactérien et antifongique

Les thiazoles, y compris les dérivés comme le « 2,5-Dibromo-4-(hydroxyméthyl)thiazole », ont montré des activités antibactériennes et antifongiques significatives. Ce composé pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens pour traiter les infections causées par des bactéries telles que Bacillus cereus, Bacillus subtilis et Escherichia coli, ainsi que des champignons comme Aspergillus niger, Fusarium oxysporum et Rhizopus oryzae .

Analgésique et anti-inflammatoire

Les composés contenant le groupe thiazole ont montré des propriétés analgésiques et anti-inflammatoires prometteuses. “this compound” pourrait être étudié pour son utilisation potentielle dans le soulagement de la douleur et la réduction de l'inflammation .

Synthèse chimique

Les groupes dibromo et hydroxyméthyle présents dans le “this compound” en font un précieux élément de base en synthèse organique. Il pourrait être utilisé pour synthétiser diverses molécules bioactives, en particulier celles présentant des effets thérapeutiques multicibles .

Production biopharmaceutique

Dans la production biopharmaceutique, le “this compound” pourrait être utilisé dans la synthèse de produits pharmaceutiques où une bromation précise est requise pour la création de principes actifs (API) .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Analyse Biochimique

Biochemical Properties

2,5-Dibromo-4-(hydroxymethyl)thiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound’s interactions with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 2,5-Dibromo-4-(hydroxymethyl)thiazole on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 2,5-Dibromo-4-(hydroxymethyl)thiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes that affect the activity of these biomolecules. Furthermore, 2,5-Dibromo-4-(hydroxymethyl)thiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dibromo-4-(hydroxymethyl)thiazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dibromo-4-(hydroxymethyl)thiazole can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities . Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and protein activity.

Dosage Effects in Animal Models

The effects of 2,5-Dibromo-4-(hydroxymethyl)thiazole vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is important to determine the threshold doses that elicit specific biological responses to optimize its use in therapeutic applications.

Metabolic Pathways

2,5-Dibromo-4-(hydroxymethyl)thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels . Understanding these metabolic interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of 2,5-Dibromo-4-(hydroxymethyl)thiazole.

Transport and Distribution

The transport and distribution of 2,5-Dibromo-4-(hydroxymethyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 2,5-Dibromo-4-(hydroxymethyl)thiazole is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with target biomolecules . The localization of 2,5-Dibromo-4-(hydroxymethyl)thiazole within cells can affect its activity and function, as well as its potential therapeutic applications.

Propriétés

IUPAC Name |

(2,5-dibromo-1,3-thiazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NOS/c5-3-2(1-8)7-4(6)9-3/h8H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBQIWVOTDMGEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Br)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586056 |

Source

|

| Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934236-32-5 |

Source

|

| Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)